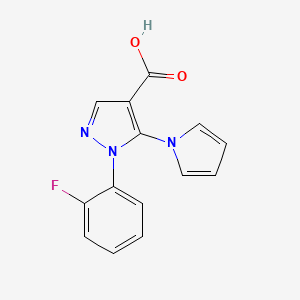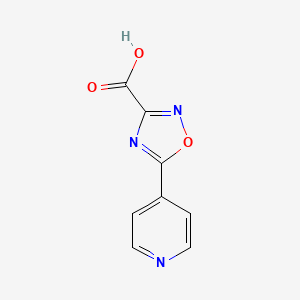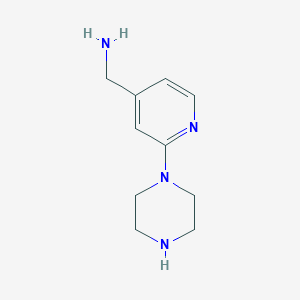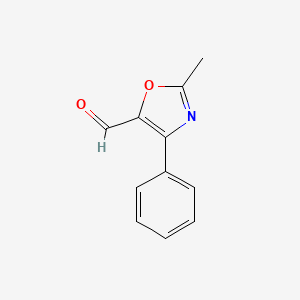
4-Brom-3-chlor-5-(trifluormethyl)anilin
Übersicht
Beschreibung
“4-Bromo-3-chloro-5-(trifluoromethyl)aniline” is a chemical compound that has been used in various scientific applications due to its unique properties and reactivity. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It was also used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion .
Synthesis Analysis
The synthesis of “4-Bromo-3-chloro-5-(trifluoromethyl)aniline” involves several steps. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-chloro-5-(trifluoromethyl)aniline” consists of a pyrazole bound to a phenyl group . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .
Chemical Reactions Analysis
“4-Bromo-3-chloro-5-(trifluoromethyl)aniline” has been used in various chemical reactions. For instance, it was used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-chloro-5-(trifluoromethyl)aniline” are unique. It has a molecular weight of 195.57 g/mol . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung wurde bei der Synthese von Pharmazeutika wie AUY954, einem Aminocarboxylat-Analog von FTY720, verwendet, das ein niedrig nanomolares, monoselektives Agonist des Sphingosin-1-Phosphat-Rezeptors ist .
Baustein der organischen Synthese
Es dient als Baustein in der organischen Synthese, insbesondere bei der Herstellung verschiedener bromierter und iodierter Verbindungen wie 2,5-Dibrom-(trifluormethyl)benzol und 2-Brom-5-Iod-(trifluormethyl)benzol .
Agrochemieindustrie
In der Agrochemieindustrie werden Derivate dieser Verbindung zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt .
Entwicklung synthetischer Methoden
Forscher haben synthetische Verfahren entwickelt, die mit verwandten Verbindungen beginnen und komplexe Reaktionen wie die Tsuji-Trost-Reaktion und die Heck-Kupplung beinhalten .
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in the preparation of organoboron reagents for suzuki–miyaura coupling , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
It is known to be used in the preparation of other compounds, indicating its role as a precursor in chemical reactions .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Bromo-3-chloro-5-(trifluoromethyl)aniline in laboratory experiments is its availability and low cost. It is widely available from chemical suppliers and is relatively inexpensive. Additionally, 4-Bromo-3-chloro-5-(trifluoromethyl)aniline is easy to handle and store, and it is soluble in many organic solvents, which makes it easy to use in reactions. The main limitation of using 4-Bromo-3-chloro-5-(trifluoromethyl)aniline is its reactivity; it is a highly reactive compound, which can lead to unwanted side reactions.
Zukünftige Richtungen
The future of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline lies in its potential applications in the synthesis of new drugs and agrochemicals. Additionally, 4-Bromo-3-chloro-5-(trifluoromethyl)aniline can be used in the synthesis of polymers, which can have applications in materials science. It can also be used in the synthesis of other organic compounds, such as dyes, pigments, and fragrances. Finally, 4-Bromo-3-chloro-5-(trifluoromethyl)aniline can be used as a starting material in the synthesis of other organic compounds, such as amino acids and heterocycles.
Safety and Hazards
“4-Bromo-3-chloro-5-(trifluoromethyl)aniline” is toxic in contact with skin, harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing dust, and do not ingest .
Biochemische Analyse
Biochemical Properties
4-Bromo-3-chloro-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize derivatives that inhibit TMPRSS4 serine protease activity, which is crucial in suppressing cancer cell invasion . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
The effects of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause skin irritation and serious eye irritation, indicating its impact on cellular integrity and signaling . Additionally, it has antimicrobial effects, which suggest its role in disrupting cellular metabolism in microorganisms .
Molecular Mechanism
At the molecular level, 4-Bromo-3-chloro-5-(trifluoromethyl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the preparation of compounds that act as agonists of the sphingosine-1-phosphate receptor, which is involved in cell proliferation and survival . This binding interaction can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline change over time. The compound is stable under normal conditions but can degrade when exposed to light or heat . Long-term studies have shown that it can cause chronic effects on cellular function, including persistent irritation and potential toxicity . These temporal changes are crucial for understanding its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity, but at higher doses, it can cause significant adverse effects, including acute toxicity and chronic health issues . These dosage-dependent effects are essential for determining safe and effective usage levels in various applications.
Metabolic Pathways
4-Bromo-3-chloro-5-(trifluoromethyl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization within the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is vital for predicting its behavior in biological systems.
Transport and Distribution
Within cells and tissues, 4-Bromo-3-chloro-5-(trifluoromethyl)aniline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within specific tissues, impacting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPOJPMDVJESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652292 | |
| Record name | 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914225-58-4 | |
| Record name | 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)


![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)

![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)

